2-Pyrrolidinone, 5-(1-heptynyl)-
Description
Properties
CAS No. |
61307-50-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-hept-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-5-6-7-10-8-9-11(13)12-10/h10H,2-5,8-9H2,1H3,(H,12,13) |
InChI Key |
RPCJDDZDRMQVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1CCC(=O)N1 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Pyrrolidinone, 5 1 Heptynyl and Analogues
Reactions at the 1-Heptynyl Moiety
The terminal alkyne of the 1-heptynyl group is a key functional handle that allows for a range of chemical modifications, making it a valuable building block in organic synthesis and materials science.
Click Chemistry Conjugation Reactions
The terminal alkyne of 5-(1-heptynyl)-2-pyrrolidinone is an ideal substrate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole ring, linking the pyrrolidinone derivative to other molecules with high efficiency and specificity under mild conditions. glenresearch.com This strategy has been widely employed for the synthesis of complex molecular architectures and bioconjugates. nih.govnih.gov
For instance, alkyne-functionalized molecules can be conjugated to azide-containing biomolecules, such as proteins or nucleic acids, to create well-defined bioconjugates. nih.gov The CuAAC reaction is known for its high yields and tolerance of a wide variety of functional groups, making it a robust method for labeling and modifying biological systems. glenresearch.com In some applications, copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC), is utilized to avoid potential toxicity associated with the copper catalyst, especially in biological systems. cavidi.se
The progress of these conjugation reactions can often be monitored by techniques like SDS-PAGE electrophoresis, which allows for the visualization of the newly formed, higher molecular weight conjugate. cavidi.se
Metal-Mediated Functionalization of Alkynes
The 1-heptynyl moiety can undergo various metal-mediated transformations beyond click chemistry. These reactions allow for the introduction of diverse functional groups at the alkyne, further expanding the synthetic utility of the 5-(1-heptynyl)-2-pyrrolidinone scaffold. While specific examples for the 1-heptynyl group on a pyrrolidinone were not detailed in the provided context, general principles of alkyne functionalization are applicable.
Metal catalysts, such as those based on nickel, can be employed for various coupling reactions. For example, nickel-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the alkyne position.
Hydroamidation Reactions with Pyrrolidinone Nitrogen
While the provided information focuses on the hydroamidation of alkenes, the principles can be extended to alkynes. nih.govresearchgate.net Nickel-hydride catalyzed hydroamidation of alkynes can lead to the formation of enamides. nih.gov In the context of 2-Pyrrolidinone (B116388), 5-(1-heptynyl)-, an intramolecular hydroamidation could potentially occur where the nitrogen of the pyrrolidinone ring adds across the alkyne. However, the provided search results primarily discuss intermolecular hydroamidation of unactivated alkenes. nih.govresearchgate.net This reaction typically utilizes a nickel catalyst and a ligand, such as 2,9-dibutylphenanthroline, to achieve anti-Markovnikov selectivity. researchgate.net The reaction conditions generally involve a nickel salt, a ligand, and a hydride source in a suitable solvent mixture. nih.govresearchgate.net
Reactions at the Pyrrolidinone Ring
The pyrrolidinone ring itself is a reactive entity, susceptible to nucleophilic attack and ring-opening reactions, which can be exploited for further functionalization or polymerization.
Nucleophilic Additions and Substitutions
The carbonyl group of the pyrrolidinone ring is susceptible to nucleophilic addition. While specific examples involving 5-(1-heptynyl)-2-pyrrolidinone were not found, general reactions of lactams are relevant. Strong nucleophiles can add to the carbonyl carbon, leading to a tetrahedral intermediate that can subsequently react in various ways.
Furthermore, the pyrrolidinone ring can be a part of nucleophilic substitution reactions. For instance, methods have been developed for the synthesis of 1,5-substituted pyrrolidin-2-ones through the nucleophilic ring-opening of donor-acceptor cyclopropanes with amines, followed by cyclization. mdpi.com This demonstrates the utility of nucleophilic reactions in constructing the pyrrolidinone core itself. In some cases, catalyst-free nucleophilic substitution of hydrogen in quinoline (B57606) rings by acylethynylpyrroles has been observed, proceeding through a proposed redox ring-opening of an intermediate cycloadduct. rsc.org Microwave irradiation has been shown to significantly accelerate various nucleophilic substitution reactions, often leading to higher yields in shorter reaction times compared to conventional heating. cem.com
Ring-Opening and Polymerization Pathways
The pyrrolidinone ring, a cyclic amide (lactam), can undergo ring-opening polymerization (ROP) to form polyamides. This process is typically initiated by anionic, cationic, or hydrolytic methods. While specific ROP studies on 2-Pyrrolidinone, 5-(1-heptynyl)- were not identified, the polymerization of substituted lactams is a well-established field. researchgate.netusm.edu
For example, functionalized ε-caprolactam derivatives have been synthesized and polymerized to create functional aliphatic polyamides. researchgate.netusm.edu The presence of substituents on the lactam ring can influence the polymerization process, potentially affecting the reaction mechanism and the properties of the resulting polymer. researchgate.net Similarly, the synthesis and ring-opening (co)polymerization of alkyne-functionalized dilactones have been reported, leading to the formation of functionalized polyesters. rsc.org These alkyne-functionalized polymers can then be further modified using click chemistry, demonstrating the synergy between ring-opening polymerization and the functionalization of the alkyne moiety. rsc.org
Functionalization of Alpha-Carbon Positions
The carbon atom at the C-3 position of the 2-pyrrolidinone ring is alpha to the carbonyl group, making its protons acidic and susceptible to deprotonation by a suitable base to form an enolate. This enolate intermediate is a powerful nucleophile that can react with various electrophiles, enabling the introduction of a wide range of functional groups at the alpha-position. The stereochemical outcome of these reactions is often influenced by the existing substituent at the C-5 position.
The alkylation of the alpha-carbon of 5-substituted-2-pyrrolidinones is a common method for introducing new carbon-carbon bonds. This reaction typically proceeds via the formation of a lithium enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The resulting enolate then reacts with an alkyl halide in an SN2 fashion.
Research on N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone has demonstrated that the reactions of its lithium enolate with various electrophiles proceed with high diastereoselectivity. nih.gov The bulky N-aryl group directs the incoming electrophile to the face opposite to the C-5 substituent, resulting in a cis-relationship between the C-3 and C-5 substituents after dearylation. nih.gov This principle can be extended to 5-(1-heptynyl)-2-pyrrolidinone, where the stereocenter at C-5 would be expected to influence the stereochemical outcome of the alpha-alkylation.
The general scheme for the alpha-alkylation of a 5-substituted-2-pyrrolidinone is presented below:
Scheme 1: General Reaction for Alpha-Alkylation of 5-Substituted-2-Pyrrolidinones
Stereochemical Aspects in 5 1 Heptynyl 2 Pyrrolidinone Chemistry
Chirality at the 5-Position and Stereoisomeric Forms
The substitution of a hydrogen atom at the C5 position of the 2-pyrrolidinone (B116388) ring with a 1-heptynyl group (–C≡C–(CH₂)₄CH₃) creates a stereocenter. This is because the C5 carbon is bonded to four different groups: the nitrogen atom of the lactam, the C4 methylene (B1212753) group of the ring, a hydrogen atom, and the 1-heptynyl group. The presence of this chiral center means that 5-(1-heptynyl)-2-pyrrolidinone can exist as a pair of enantiomers: (R)-5-(1-heptynyl)-2-pyrrolidinone and (S)-5-(1-heptynyl)-2-pyrrolidinone. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. While possessing identical physical properties such as melting point and boiling point, their interaction with other chiral molecules, including biological receptors, can differ significantly. nih.gov The synthesis of individual stereoisomers of related pyrrolidinyl compounds has been a key focus in medicinal chemistry to understand their distinct biological activities. nih.gov
Table 1: Stereoisomers of 5-(1-Heptynyl)-2-Pyrrolidinone
| Feature | (R)-5-(1-heptynyl)-2-pyrrolidinone | (S)-5-(1-heptynyl)-2-pyrrolidinone | Racemic Mixture |
|---|---|---|---|
| Chirality | R-configuration at C5 | S-configuration at C5 | Contains equal amounts of (R) and (S) enantiomers |
| Optical Activity | Levorotatory (-) or Dextrorotatory (+) | Opposite of the (R)-enantiomer | Optically inactive |
| Interaction with Chiral Environments | Can exhibit stereospecific interactions | Can exhibit different stereospecific interactions from the (R)-enantiomer | Interactions are an average of both enantiomers |
Diastereoselective and Enantioselective Synthetic Approaches
The synthesis of enantiomerically pure 5-(1-heptynyl)-2-pyrrolidinone requires the use of asymmetric synthesis techniques. Several strategies can be envisioned for the diastereoselective and enantioselective preparation of this and structurally related pyrrolidinones.
One common approach involves the use of chiral starting materials, such as derivatives of proline or 4-hydroxyproline (B1632879), which already possess a defined stereochemistry. nih.gov Functionalization of these readily available chiral building blocks can lead to the desired enantiomerically pure product. nih.gov
Another powerful strategy is asymmetric catalysis. This can involve metal-catalyzed reactions or organocatalysis. For instance, the asymmetric Biginelli reaction, catalyzed by chiral 5-(pyrrolidin-2-yl)tetrazoles, has been used to produce dihydropyrimidinones with good yields and enantiomeric excesses. researchgate.net A similar catalytic system could potentially be adapted for the synthesis of chiral pyrrolidinones.
Biocatalysis, particularly the use of enzymes like transaminases, has emerged as a highly effective method for the asymmetric synthesis of chiral amines and N-heterocycles. nih.govresearchgate.net Transaminases can catalyze the transfer of an amino group to a prochiral ketone, and subsequent intramolecular cyclization can yield chiral 2-substituted pyrrolidines with high enantiomeric excess. nih.govresearchgate.net This approach could be applied to a precursor of 5-(1-heptynyl)-2-pyrrolidinone.
Copper-promoted intramolecular aminooxygenation of alkene substrates has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Depending on the substitution pattern of the starting alkene, either cis or trans diastereomers can be obtained in excellent diastereomeric ratios. nih.gov This methodology could be adapted to synthesize precursors for 5-(1-heptynyl)-2-pyrrolidinone with control over the relative stereochemistry if other substituents are present on the ring.
Table 2: Selected Asymmetric Synthetic Methods for Pyrrolidine (B122466) Derivatives
| Method | Catalyst/Reagent | Key Features | Potential Applicability |
|---|---|---|---|
| Chiral Pool Synthesis | Proline or 4-hydroxyproline derivatives | Utilizes naturally occurring chiral molecules as starting materials. nih.gov | A well-established and reliable method for accessing enantiomerically pure pyrrolidines. nih.gov |
| Organocatalysis | Chiral 5-(pyrrolidin-2-yl)tetrazoles | Dual activation by acidic and basic sites on the catalyst can enhance reactivity and selectivity. researchgate.net | Could be adapted for the asymmetric synthesis of the pyrrolidinone ring. |
| Biocatalysis | Transaminases (TAs) | High enantioselectivity (up to >99.5% ee) for the synthesis of 2-substituted pyrrolidines. nih.govresearchgate.net | A green and efficient method for producing either enantiomer of the target compound. nih.gov |
| Metal-Catalyzed Cyclization | Copper(II) salts | High diastereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines. nih.gov | Useful for controlling relative stereochemistry in more complex derivatives. nih.gov |
Atropisomerism and Conformational Control in Related Pyrrolidinone Systems
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. wikipedia.org This phenomenon is well-documented in biaryl systems but can also occur in other molecules where bulky substituents restrict free rotation. nih.govyoutube.com In the context of 5-(1-heptynyl)-2-pyrrolidinone, atropisomerism could potentially be induced by introducing a sterically demanding substituent on the nitrogen atom of the pyrrolidinone ring. The bulky N-substituent and the 5-(1-heptynyl) group could create a significant energy barrier to rotation around the N-C(aryl) bond (if an aryl group is the N-substituent), leading to separable atropisomers. wikipedia.org
Table 3: Factors Influencing Conformational Control in Pyrrolidinone Systems
| Factor | Description | Effect on Conformation |
|---|---|---|
| Steric Hindrance | Repulsive interactions between bulky substituents. | A bulky substituent will preferentially occupy a pseudoequatorial position to minimize steric strain, thus influencing the ring pucker. nih.gov |
| Electronic Effects | The influence of a substituent's electronegativity. | Electronegative substituents can favor specific ring conformations through electronic interactions. nih.gov |
| N-Substitution | The nature of the substituent on the nitrogen atom. | A bulky N-substituent can lead to restricted rotation and potential atropisomerism if other bulky groups are present. wikipedia.orgnih.gov |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex organic reactions, including those for the synthesis of pyrrolidinone scaffolds. acs.org Such studies calculate the electronic structure and energy of molecules to map the entire reaction pathway, providing insights that are often inaccessible through experimental means alone.
In the context of synthesizing 2-Pyrrolidinone (B116388), 5-(1-heptynyl)-, DFT could be used to investigate various proposed synthetic routes. For instance, a plausible route could involve the nucleophilic addition of a heptynyl anion to a suitable electrophilic precursor, followed by an intramolecular cyclization to form the pyrrolidinone ring. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can model this process step-by-step. researchgate.netresearchgate.net
These computational studies can:
Validate Proposed Mechanisms: By comparing the calculated energy barriers with experimental reaction conditions and observed product distributions, researchers can validate or refute a proposed mechanistic pathway. For example, in the synthesis of functionalized pyrrolidinones via a Smiles-Truce cascade, DFT calculations were used to substantiate the energy profile of the reaction. acs.org
Identify Key Intermediates: DFT can help identify and characterize the structure of transient intermediates that may be too unstable to isolate and observe experimentally. acs.org
Elucidate the Role of Catalysts and Reagents: The calculations can model the interaction of reactants with catalysts, solvents, or additives, explaining their influence on the reaction rate and outcome. For reactions involving organocatalysts, DFT can clarify the nature of non-covalent interactions, such as hydrogen bonding, that facilitate the reaction. researchgate.netnih.gov
A hypothetical DFT study on a key step in the formation of 2-Pyrrolidinone, 5-(1-heptynyl)- might involve analyzing the intramolecular cyclization. The calculations would determine the geometries and energies of the starting material, the transition state for the ring-closing step, and the final pyrrolidinone product.
Analysis of Reaction Pathways and Transition States
A critical aspect of mechanistic studies is the detailed analysis of reaction pathways and the characterization of transition states. The potential energy surface (PES) maps the energy of a chemical system as a function of its geometry. Reactants, products, and intermediates correspond to minima on this surface, while transition states are first-order saddle points that connect these minima.
For the synthesis of 2-Pyrrolidinone, 5-(1-heptynyl)-, computational chemists would use DFT to locate the transition state structures for each elementary step of the proposed mechanism. acs.org Locating a transition state involves geometry optimization to find the saddle point on the PES. Once found, a frequency calculation is performed to confirm that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
This analysis provides crucial quantitative data:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. By calculating this barrier, researchers can predict how fast a reaction will proceed under given conditions.
Reaction Energy (ΔG_rxn): The energy difference between the reactants and products indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).
The table below illustrates hypothetical energy data for a proposed two-step synthesis of 2-Pyrrolidinone, 5-(1-heptynyl)-, showcasing how DFT can be used to profile a complete reaction pathway.
Table 1: Hypothetical Reaction Pathway Analysis for the Synthesis of 2-Pyrrolidinone, 5-(1-heptynyl)- All energies are relative to the reactants and are for illustrative purposes.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials for the synthesis | 0.0 |
| Transition State 1 (TS1) | Transition state for the initial nucleophilic addition | +22.5 |
| Intermediate | Product of the first step, prior to cyclization | -5.2 |
| Transition State 2 (TS2) | Transition state for the intramolecular ring-closing | +18.8 |
| Product | 2-Pyrrolidinone, 5-(1-heptynyl)- | -15.7 |
Conformational Analysis and Molecular Modeling
Molecules that are not rigid can exist in various spatial arrangements, or conformations, which can have different energies. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. For 2-Pyrrolidinone, 5-(1-heptynyl)-, conformational flexibility arises from two main sources: the puckering of the five-membered pyrrolidinone ring and the rotation around the single bonds in the C7 alkynyl side chain.
The five-membered pyrrolidinone ring is not planar and typically adopts puckered conformations to relieve ring strain. The two most common families of conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of a plane defined by the other three.
Molecular modeling techniques, including DFT and semi-empirical methods, can be used to:
Identify Stable Conformers: A systematic conformational search can locate all low-energy minima on the potential energy surface.
Determine Relative Stabilities: By calculating the energy of each optimized conformer, their relative populations at equilibrium can be predicted using the Boltzmann distribution.
Analyze Geometric Parameters: Key bond lengths, bond angles, and dihedral angles can be compared between conformers to understand the structural variations.
The table below presents hypothetical data from a conformational analysis of the pyrrolidinone ring in 2-Pyrrolidinone, 5-(1-heptynyl)-, illustrating the typical energy differences found between such conformers.
Table 2: Hypothetical Conformational Analysis of the Pyrrolidinone Ring Energies are relative to the most stable conformer and are for illustrative purposes.
| Conformer | Puckering Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| 1 | C5-envelope | 0.00 | 65.1 |
| 2 | C4-twist-C5 | 0.50 | 26.8 |
| 3 | C4-envelope | 1.20 | 6.5 |
| 4 | Planar | 5.50 | <0.1 |
Understanding the conformational preferences is crucial, as the reactivity and biological activity of a molecule can depend on which conformation is predominantly populated or which one is required to enter the transition state of a reaction. researchgate.net
Energetic and Selectivity Predictions in Synthetic Transformations
One of the most powerful applications of computational chemistry is the prediction of selectivity in chemical reactions. When a reaction can lead to multiple products, such as constitutional isomers, regioisomers, or stereoisomers, DFT calculations can often predict the major product by comparing the activation energies of the competing pathways. The pathway with the lowest energy transition state will be kinetically favored and will lead to the major product, assuming the reaction is under kinetic control. acs.org
For the synthesis of 2-Pyrrolidinone, 5-(1-heptynyl)-, if the starting materials were chiral, the formation of diastereomers could be possible. DFT could be used to model the transition states leading to each diastereomer. The calculated difference in activation energies (ΔΔG‡) can be used to predict the diastereomeric ratio (d.r.).
This predictive power is particularly valuable in asymmetric synthesis. For example, in palladium-catalyzed N-arylations, DFT-derived descriptors have been used to build models that rationalize why certain ligands give high yields and enantiospecificity while others fail. acs.org
The following table provides a hypothetical example of using DFT to predict the stereoselectivity in a reaction that forms the 5-substituted pyrrolidinone ring.
Table 3: Hypothetical Energetic Data for Competing Diastereomeric Pathways Illustrative data for a reaction under kinetic control.
| Pathway | Transition State | Activation Energy (ΔG‡) (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| A | TS leading to (R,S)-diastereomer | 20.1 | Minor |
| B | TS leading to (R,R)-diastereomer | 18.5 | Major |
The energy difference of 1.6 kcal/mol would translate to a predicted diastereomeric ratio of approximately 92:8 in favor of the (R,R) product at room temperature. Such predictions allow chemists to screen potential catalysts and substrates in silico, saving significant time and resources in the laboratory. acs.orgacs.org
Advanced Applications in Organic Synthesis and Materials Science
Role as a Chiral Building Block in Complex Molecule Synthesis
The pyrrolidinone ring, particularly when substituted at the 5-position, is a privileged scaffold in asymmetric synthesis. nih.govnih.gov Chiral versions of these heterocycles, derived from starting materials like pyroglutamic acid, serve as versatile chiral building blocks for the synthesis of a wide array of complex natural products and pharmacologically active compounds. mdpi.com The enantiopurity of the 5-substituted pyrrolidinone dictates the stereochemistry of subsequent transformations, making it a crucial component for controlling the three-dimensional structure of the final molecule. wikipedia.orgsigmaaldrich.com
The utility of chiral 5-substituted pyrrolidin-2-ones is well-documented. Methodologies have been developed for the enantioselective synthesis of compounds like 5-arylmethylpyrrolidin-2-ones, which are precursors to various bioactive molecules. researchgate.net These syntheses often rely on the stereoselective manipulation of chiral starting materials to install the desired substituent at the C5 position. nih.govmdpi.com In this context, (S)- or (R)-5-(1-heptynyl)-2-pyrrolidinone is a highly attractive, though specialized, building block. The heptynyl side chain can be further elaborated through various alkyne-specific reactions, or it can be hydrogenated to the corresponding saturated heptyl group, leading to the formation of chiral 2,5-disubstituted pyrrolidines found in natural products like ant and amphibian venoms. nih.gov
The synthesis of these chiral building blocks can be approached in several ways, as summarized in the table below.
| Synthetic Approach | Description | Key Features | Representative Citations |
| From Chiral Pool | Utilization of readily available enantiopure starting materials, such as (S)-pyroglutamic acid, which are then chemically modified to introduce the 5-(1-heptynyl) substituent. | Predictable stereochemistry; relies on the availability of the starting material in the desired configuration. | mdpi.com |
| Asymmetric Catalysis | Creation of the chiral center during the synthesis using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. | Access to both enantiomers by selecting the appropriate catalyst enantiomer; can be highly efficient. | nih.govnih.govresearchgate.net |
| Chiral Auxiliary | Temporary attachment of a chiral group to an achiral precursor to direct the stereoselective formation of the desired product. The auxiliary is removed after the key transformation. | A powerful and widely used method for controlling stereochemistry; the auxiliary can often be recovered. wikipedia.org | wikipedia.orgsigmaaldrich.com |
The presence of the alkyne functionality alongside the chiral lactam core allows for sequential, stereocontrolled reactions to build molecular complexity, making it a valuable tool for medicinal chemists and synthetic organic chemists.
Precursors to Other Nitrogen Heterocyclic Systems
The dual functionality of 2-Pyrrolidinone (B116388), 5-(1-heptynyl)- allows it to serve as a precursor for the synthesis of more complex, fused nitrogen heterocyclic systems. The terminal alkyne is particularly reactive and can participate in various intramolecular cyclization reactions, leading to the formation of bicyclic alkaloids such as indolizidines. rsc.org
Indolizidine alkaloids are a major class of natural products with a wide range of biological activities. A common synthetic strategy involves the construction of a pyrrolidine (B122466) ring bearing an alkyne-containing side chain at the C5 position. This alkyne can then be induced to cyclize onto the pyrrolidine nitrogen (or an iminium ion derived from it), forming the second ring of the indolizidine core. This transformation can be triggered by various reagents, including electrophiles or transition metals. For example, electrophilic cyclization of related N-(2-alkynyl)anilines is a known method for synthesizing quinolines. nih.gov Similarly, intramolecular cyclization of alkyne-tethered pyrroles can yield fused systems like pyrrolooxazinones. beilstein-journals.org
The table below outlines key cyclization strategies applicable to 5-alkynyl-pyrrolidinones for the synthesis of other nitrogen heterocycles.
| Reaction Type | Description | Resulting Heterocycle | Representative Citations |
| Reductive Amination/Cyclization | The lactam carbonyl is reduced to an amine, often forming a transient iminium ion, which is then attacked by the terminal alkyne to form a bicyclic system. | Indolizidines | rsc.org |
| Electrophilic Cyclization | An electrophile (e.g., I₂, PhSeCl) activates the alkyne, promoting a nucleophilic attack from the lactam nitrogen or another internal nucleophile to form a new ring. | Substituted Quinolines, Pyrrolooxazinones | nih.govbeilstein-journals.org |
| Radical Cyclization | A radical is generated elsewhere in the molecule, which then adds to the alkyne in an intramolecular fashion to close a ring. | Pyrrolinones, Fused Pyrrolidines | diva-portal.orgnih.gov |
These synthetic routes demonstrate the value of 5-(1-heptynyl)-2-pyrrolidinone as a strategic starting material, enabling access to diverse and structurally complex nitrogen-containing scaffolds.
Incorporation into Polymeric Materials via Alkynyl Linkages
The terminal alkyne of 2-Pyrrolidinone, 5-(1-heptynyl)- is a powerful functional handle for its incorporation into polymeric structures. The field of polymer science has increasingly utilized high-efficiency "click chemistry" reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent example. nih.govugent.be This reaction forms a stable triazole linkage between an azide-functionalized monomer and an alkyne-functionalized monomer like 5-(1-heptynyl)-2-pyrrolidinone.
This approach allows for the synthesis of functional polymers where the pyrrolidinone moiety is appended to the polymer backbone via a robust triazole linker. nih.gov By using a diazide comonomer, 5-(1-heptynyl)-2-pyrrolidinone can participate in step-growth polymerization to yield polytriazoles. The properties of the resulting polymer can be tuned by the nature of the diazide monomer. If a chiral version of the pyrrolidinone is used, this chirality can be imparted to the final polymer, creating chiral porous polymers that have applications in heterogeneous asymmetric catalysis. rsc.org
Beyond click chemistry, the terminal alkyne can participate in other polymerization reactions. For example, Sonogashira-Hagihara coupling reactions can be used to create porous organic polymers. rsc.org Furthermore, various metal-free polymerization methods for alkynyl-based monomers have been developed, which are advantageous for applications in biology and optoelectronics where metal contamination is a concern. mdpi.com
The following table summarizes polymerization methods where the alkynyl group is the key reactive moiety.
| Polymerization Method | Description | Key Features | Representative Citations |
| Azide-Alkyne Cycloaddition (Click Chemistry) | A highly efficient copper-catalyzed or strain-promoted reaction between the terminal alkyne and an azide-functionalized molecule or polymer. | High yield, high functional group tolerance, mild reaction conditions. Forms a stable 1,2,3-triazole linkage. | nih.govugent.benih.gov |
| Sonogashira-Hagihara Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. | Forms a direct carbon-carbon bond, creating conjugated polymer systems. | rsc.org |
| Metal-Free Alkyne Polymerization | Polymerization initiated by organic bases, heat, or light, avoiding metal catalysts. | Produces polymers with high purity, suitable for biomedical and electronic applications. | mdpi.commdpi.com |
The incorporation of the pyrrolidinone ring into polymers is desirable due to its properties, such as high solvent affinity and low toxicity, which are leveraged in various commercial and academic applications. dur.ac.uk The alkynyl linkage provides a reliable and versatile method for achieving this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
